molecular formula C5H8O2 B8032331 3,4-dihydro-2H-pyran-6-ol

3,4-dihydro-2H-pyran-6-ol

Cat. No.: B8032331
M. Wt: 100.12 g/mol
InChI Key: ZJYLQIFRISXJFL-UHFFFAOYSA-N
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Description

Historical Context of Dihydropyran Chemistry

The exploration of dihydropyran chemistry is intrinsically linked to the broader development of heterocyclic chemistry. Early investigations were often centered on the reactivity of the double bond and the ether linkage. A significant application that brought 3,4-dihydro-2H-pyran (DHP) to prominence was its use as a protecting group for alcohols. wikipedia.orgsigmaaldrich.com The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, yet can be easily removed by acidic hydrolysis. wikipedia.orgsigmaaldrich.com This simple and effective protective strategy has been a mainstay in multi-step organic syntheses for decades. The preparation of DHP itself is achieved through the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures. wikipedia.org

Structural Features and Isomerism within the Dihydropyran Family

The dihydropyran family is characterized by the molecular formula C₅H₈O and contains a six-membered ring with one oxygen atom and one double bond. wikipedia.orgwikipedia.org Isomerism is a key feature of this family, with the position of the double bond defining the specific isomer. The two main isomers are 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran. wikipedia.orgwikipedia.org In 3,4-dihydro-2H-pyran, the double bond is adjacent to the oxygen atom, influencing its electronic properties and reactivity. wikipedia.org The nomenclature "dihydro" indicates the addition of two hydrogen atoms to the parent pyran ring to saturate one of the double bonds. wikipedia.org The italicized 2H denotes the presence of a saturated carbon at the 2-position. wikipedia.org The dihydropyran ring can adopt various conformations, which can influence the stereochemical outcome of reactions. researchgate.net

PropertyValue
Chemical FormulaC₅H₈O
Molar Mass84.118 g·mol⁻¹
AppearanceColorless liquid
Density0.922 g/mL
Melting Point-70 °C
Boiling Point86 °C
Table 1: Physical Properties of 3,4-Dihydro-2H-pyran wikipedia.org

Importance of the 3,4-Dihydro-2H-Pyran-6-ol Motif in Organic Synthesis and Heterocyclic Chemistry

The this compound motif, also known as a dihydropyranol, represents a more functionalized and versatile derivative of the basic dihydropyran scaffold. The presence of the hydroxyl group at the 6-position introduces a new site for chemical modification and imparts distinct reactivity to the molecule. This motif is a valuable intermediate in the synthesis of a variety of more complex molecules. solubilityofthings.comacs.org For instance, dihydropyranols can be efficiently oxidized to form chiral pyranones, which are important structural units in many natural products. ethernet.edu.et The dihydropyranol structure is also a key component in the synthesis of various biologically active compounds and serves as a building block for creating diverse heterocyclic and carbocyclic systems. chim.it The carbonyl ene reaction of 2-methylenetetrahydropyrans provides a route to β-hydroxydihydropyrans, showcasing a method for the direct introduction of this oxygenated heterocycle into larger molecular frameworks. organic-chemistry.org

Overview of Research Trajectories for Dihydropyranols

Current research on dihydropyranols is focused on developing new and efficient synthetic methods and exploring their application in the synthesis of complex natural products and medicinally relevant molecules. acs.orgacs.org One area of active investigation is the development of stereoselective methods to control the configuration of the hydroxyl group and any other stereocenters in the molecule. researchgate.net For example, enantioselective Michael additions to generate dihydropyranols have been reported. ethernet.edu.et Furthermore, the transformation of dihydropyranols into other functional groups or their use in cascade reactions to build molecular complexity are active areas of research. researchgate.netrsc.org The synthesis of dihydropyranols is also being explored through innovative strategies such as photocatalytic divergent cyclization of alkynyl aldehydes. researchgate.net These research efforts highlight the ongoing importance of the dihydropyranol motif as a versatile platform for synthetic innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyran-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLQIFRISXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydro 2h Pyran 6 Ol

Retrosynthetic Analysis of 3,4-Dihydro-2H-Pyran-6-ol

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core strategy involves disconnecting the dihydropyran ring to unveil simpler, acyclic precursors. The enol ether functionality at C6 suggests a disconnection that could lead to a lactone or a related carboxylic acid derivative, which upon reduction and tautomerization could yield the target hydroxyl group.

Another key disconnection is at the C-O bond of the pyran ring, which points towards an open-chain hydroxy-aldehyde or a related precursor that can undergo intramolecular cyclization. This approach forms the basis for several of the forward synthetic methods discussed below. For instance, a Prins-type cyclization can be envisaged from a homoallylic alcohol and an aldehyde. Similarly, a hetero-Diels-Alder reaction could be a powerful tool, where the dihydropyran ring is formed in a single step from a diene and a dienophile. Olefin metathesis offers another convergent approach, where a diene precursor can be cyclized to form the desired ring system.

Cyclization Reactions for Dihydropyran Ring Formation

The construction of the dihydropyran ring is the cornerstone of the synthesis of this compound. Several powerful cyclization methodologies have been developed for this purpose.

Prins-type Cyclizations for Pyran Ring Construction

The Prins cyclization and its variants represent a robust method for the formation of tetrahydropyran (B127337) and dihydropyran rings. This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. In the context of 3,4-dihydro-2H-pyran synthesis, a silyl-Prins reaction can be employed. For example, the reaction of 4-trimethylsilyl-3-buten-1-ols with aldehydes under mild Lewis acid conditions can yield substituted dihydropyrans with good stereocontrol. wordpress.com The reaction proceeds through a chair-like transition state, leading to high diastereoselectivity. nih.gov

ReactantsLewis AcidProductYieldReference
4-trimethylsilyl-3-buten-1-ol and PhenylacetaldehydeIndium trichloride2-Benzyl-6-methyl-3,6-dihydro-2H-pyranHigh wordpress.com
4-trimethylsilyl-3-buten-1-ol and BenzaldehydeTrimethylsilyltriflate2-Phenyl-6-methyl-3,6-dihydro-2H-pyranHigh wordpress.com

Diels-Alder and Hetero-Diels-Alder Reactions in Dihydropyran Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant are powerful tools for the construction of six-membered rings. The hetero-Diels-Alder reaction, in particular, is highly effective for the synthesis of dihydropyran rings. This reaction involves the cycloaddition of a conjugated diene with a carbonyl compound (an oxo-Diels-Alder reaction) or an α,β-unsaturated carbonyl compound with an enol ether. These reactions can be catalyzed by Lewis acids to enhance their rate and selectivity. organic-chemistry.org

For instance, the reaction of α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone can proceed in a regio- and diastereoselective manner to yield 3,4-dihydro-2H-pyrans. rsc.orgnih.gov The use of chiral catalysts can also lead to the enantioselective synthesis of dihydropyran derivatives. mdpi.com

DieneDienophileCatalystProductYieldReference
Functionalized α,β-unsaturated carbonyl compoundsN-vinyl-2-oxazolidinoneNone4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans37-65% rsc.orgnih.gov
α,β-Unsaturated acyl phosphonatesEnol ethersC2-symmetric bis(oxazoline)-Cu(II) complexesSubstituted dihydropyransHigh organic-chemistry.org

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition reactions provide an efficient means of constructing complex cyclic systems in a single step. For the synthesis of dihydropyran-fused ring systems, an intramolecular nitrile oxide cycloaddition (INOC) has been demonstrated as a key step. nih.gov This strategy involves the generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with a tethered alkene or alkyne to form a fused isoxazoline (B3343090) or isoxazole (B147169) ring, which can be further transformed to access the dihydropyran moiety. While not a direct formation of the dihydropyran ring itself, this methodology showcases the power of intramolecular cycloadditions in building complex heterocyclic frameworks that can serve as precursors.

Olefin Metathesis-Driven Cyclizations for Dihydropyran Structures

Olefin metathesis has emerged as a versatile and powerful tool in organic synthesis for the formation of carbon-carbon double bonds. uwindsor.cautc.edu Ring-closing metathesis (RCM) is particularly well-suited for the synthesis of cyclic olefins, including dihydropyrans. koreascience.kr This reaction involves the intramolecular cyclization of a diene precursor in the presence of a transition metal catalyst, typically a ruthenium-based Grubbs' catalyst. organic-chemistry.orgsigmaaldrich.com The reaction is highly functional group tolerant and often proceeds under mild conditions. koreascience.kr

The synthesis of 3,6-dihydro-2H-pyran subunits has been achieved using RCM of an allyl-O-homoallyl ether. koreascience.kr This strategy allows for the construction of the dihydropyran ring with control over the substitution pattern.

Diene PrecursorCatalystProductYieldReference
Allyl-O-homoallyl etherGrubbs' catalyst3,6-Dihydro-2H-pyran derivativeHigh koreascience.kr
Acyclic dieneSecond-generation Grubbs' catalystCyclic olefinVaries utc.edu

Functional Group Transformations for Introducing the C6-Hydroxyl Group

The introduction of the hydroxyl group at the C6 position of the dihydropyran ring is a critical step in the synthesis of this compound. This can be achieved through various functional group transformations.

One common strategy involves the synthesis of a dihydropyran derivative with a precursor functional group at the C6 position, which is then converted to the hydroxyl group. For instance, a 3,4-dihydro-2H-pyran-2-carboxaldehyde can be synthesized, and the aldehyde functionality can then be manipulated. nih.gov

Another approach involves the use of a protecting group strategy. The hydroxyl group can be protected during the ring-forming reactions and then deprotected in a final step. 3,4-Dihydro-2H-pyran itself is often used as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether. sigmaaldrich.com This reaction is reversible under acidic conditions, which could potentially be exploited in the synthesis of the target molecule.

Furthermore, the C6-hydroxyl group can be introduced via the controlled oxidation of a C-H bond at the C6 position, although this can be challenging in terms of selectivity. More commonly, the hydroxyl group is installed as part of the initial building blocks or introduced through the manipulation of other functional groups. For example, the reduction of a lactone precursor can lead to a hemiacetal, which is in equilibrium with the open-chain hydroxy-aldehyde and can be trapped to form the desired enol ether.

Oxidation Reactions of Dihydropyran Precursors

The synthesis of this compound, primarily through its keto form δ-valerolactone, can be accomplished by the oxidation of suitable precursors. A notable method is the catalytic dehydrogenation of 2-hydroxytetrahydropyran (B1345630) (HTHP). This process represents a direct oxidation pathway to the target lactone. Research has demonstrated the efficacy of a copper-on-silica (Cu/SiO₂) catalyst for this transformation. osti.gov In this reaction, HTHP is dehydrogenated to yield δ-valerolactone, which co-exists with its enol tautomer, this compound.

Another established route involves the dehydrogenation of 5-hydroxyvaleraldehyde. kyoto-u.ac.jp Since 5-hydroxyvaleraldehyde exists predominantly as its cyclic hemiacetal, 2-hydroxytetrahydropyran, this method is conceptually similar to the direct oxidation of HTHP. kyoto-u.ac.jp The reaction, when carried out in the vapor phase over a copper-zinc oxide catalyst, produces δ-valerolactone in good yields. kyoto-u.ac.jp

Table 1: Oxidation Reactions for δ-Valerolactone Synthesis

PrecursorCatalyst/ReagentProductKey Findings
2-Hydroxytetrahydropyran (HTHP)Cu/SiO₂δ-ValerolactoneCatalytic dehydrogenation provides a direct route to the lactone. osti.gov
5-HydroxyvaleraldehydeCopper-Zinc Oxideδ-ValerolactoneVapor-phase dehydrogenation proceeds in good yields. kyoto-u.ac.jp

Nucleophilic Addition to Carbonyl Precursors

Domino reactions initiated by nucleophilic addition are a powerful strategy for constructing the dihydropyran ring. One such approach involves an organocatalytic domino Michael addition/enolization/acetalization sequence. researchgate.net This strategy utilizes the reaction between a 1,3-dicarbonyl compound, serving as the nucleophile, and an α,β-unsaturated aldehyde. The initial step is a Michael addition, which is followed by an intramolecular cyclization and hemiacetalization to form a highly functionalized dihydropyranol framework. researchgate.netau.dk Chiral secondary amines, such as proline derivatives, are effective catalysts for this transformation, enabling the synthesis of optically active products. au.dk

This method is advantageous as it constructs the heterocyclic ring and introduces multiple stereocenters in a single, one-pot operation with high levels of stereocontrol. researchgate.net

Reduction of Ester or Ketone functionalities at C6

The target compound can be accessed via the reduction of its corresponding lactone, δ-valerolactone. While strong reducing agents like lithium aluminum hydride typically reduce lactones to diols, a partial reduction is required to obtain the desired functionality. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard method for the partial reduction of esters and lactones. When applied to δ-valerolactone, DIBAL-H yields the corresponding lactol (a cyclic hemiacetal), 2-hydroxytetrahydropyran. This lactol is a key intermediate that exists in equilibrium with its open-chain form, 5-hydroxyvaleraldehyde, and is directly related to the target enol, this compound.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from advances in Lewis acid, transition metal, and organocatalysis.

Lewis Acid Catalysis

Lewis acids are effective catalysts for various cyclization reactions that form the dihydropyran ring. The hetero-Diels-Alder reaction, a [4+2] cycloaddition between an electron-rich alkene and an α,β-unsaturated carbonyl compound, is a classic method for dihydropyran synthesis and can be promoted by Lewis acids. rsc.org

More contemporary methods include iron(III)-catalyzed strategies that utilize simple aryl ketone precursors to generate 3,4-dihydro-2H-pyran intermediates. organic-chemistry.org These intermediates can then undergo further transformations, such as Friedel-Crafts alkylation, to yield more complex structures. organic-chemistry.org Additionally, the silyl-Prins cyclization, which involves the reaction of an allylsilyl alcohol with an aldehyde, can be catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to produce substituted dihydropyrans with high diastereoselectivity. mdpi.com

Transition Metal Catalysis (e.g., Ruthenium, Palladium, Gold)

Transition metals offer a broad spectrum of catalytic activities for the synthesis of heterocyclic compounds.

Ruthenium: Ruthenium-based catalysts, particularly Grubbs' catalysts, are renowned for their application in olefin metathesis. An olefin metathesis followed by a double bond migration sequence can convert allyl ethers into cyclic enol ethers, including dihydropyran structures. organic-chemistry.org

Palladium: Palladium catalysis is a versatile tool for C-C and C-O bond formation. The Heck reaction, for instance, can be applied intramolecularly to construct fused pyran rings. espublisher.com Palladium-catalyzed coupling reactions are also used to introduce various functional groups at the C6 position of related pyran structures like dihydrocoumarins. Furthermore, stereoselective Heck redox-relay strategies have been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.org

Gold: Gold catalysts have emerged as powerful tools for activating alkynes and allenes. Gold(I) complexes can catalyze the [2+4] cycloaddition of 1,1-difluoroallenes with α,β-unsaturated ketones to afford ring-difluorinated dihydro-2H-pyrans. rsc.org Gold catalysis is also employed in oxidative alkyne functionalization to produce complex polycyclic pyran-containing molecules. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Pyran Derivatives

Metal CatalystReaction TypePrecursorsProduct TypeReference
RutheniumOlefin Metathesis / IsomerizationAllyl ethersCyclic enol ethers organic-chemistry.org
PalladiumIntramolecular Heck ReactionO-allylated ethersFused pyran rings espublisher.com
PalladiumOxidative Heck Redox-RelayDihydropyranyl alcohols2,6-trans-Tetrahydropyrans acs.org
Gold[2+4] Cycloaddition1,1-Difluoroallenes, EnonesDifluorinated dihydro-2H-pyrans rsc.org

Organocatalysis (e.g., N-Heterocyclic Carbenes, Chiral Catalysts)

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules, often with excellent stereocontrol.

N-Heterocyclic Carbenes (NHCs): NHCs have proven to be exceptionally versatile catalysts for the synthesis of 3,4-dihydropyran-2-ones, the keto tautomer of the target compound. mdpi.comnih.gov These reactions typically proceed through [4+2] or [3+3] annulation pathways, where the NHC activates substrates like α,β-unsaturated aldehydes to form reactive intermediates such as homoenolates or acylazoliums. mdpi.comdntb.gov.ua A wide range of substituted dihydropyranones can be accessed with high yields and enantioselectivities using this methodology. dntb.gov.uadoaj.orgscispace.com

Chiral Catalysts: Chiral amines, especially proline and its derivatives, are highly effective organocatalysts for asymmetric reactions. They can catalyze domino reactions, such as the Michael addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, followed by a cyclization step to yield enantiomerically enriched dihydropyrans. au.dk These multi-step, one-pot sequences are highly efficient for building molecular complexity from simple starting materials. researchgate.net

Enantioselective Synthesis of this compound and its Stereoisomers

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched dihydropyran structures by employing a small amount of a chiral catalyst to generate large quantities of a chiral product. The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing the dihydropyran ring, and its asymmetric variant, using chiral catalysts, allows for the stereocontrolled synthesis of these heterocycles.

Chiral Lewis acids, particularly those based on copper(II) complexes with C₂-symmetric bis(oxazoline) ligands, have proven effective in catalyzing inverse-electron-demand HDA reactions. organic-chemistry.org In this approach, an α,β-unsaturated carbonyl compound acts as the heterodiene and an electron-rich alkene, such as an enol ether, serves as the heterodienophile. The chiral catalyst coordinates to the heterodiene, creating a chiral environment that directs the approach of the dienophile, thereby controlling the stereochemistry of the resulting dihydropyran. High levels of diastereo- and enantioselectivity can be achieved with this method. organic-chemistry.org

Organocatalysis has also emerged as a potent strategy for the asymmetric synthesis of dihydropyran derivatives. N-heterocyclic carbenes (NHCs) can catalyze [4+2] annulation reactions between α,β-unsaturated aldehydes and various reaction partners to furnish dihydropyranones, which are related to the target structure. mdpi.com Similarly, amine-catalyzed formal [3+3] annulation reactions represent another organocatalytic approach to access the 4H-pyran core. mdpi.com These methods offer the advantage of being metal-free and often proceed under mild reaction conditions.

Table 1: Asymmetric Catalysis for Dihydropyran Synthesis An example of a catalyzed hetero-Diels-Alder reaction for the synthesis of a dihydropyran derivative.

Catalyst Heterodiene Dienophile Solvent Temp (°C) Yield (%) ee (%) Reference

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of dihydropyrans, chiral auxiliaries can be employed in cycloaddition reactions. For instance, the hetero-Diels-Alder reaction between a functionalized α,β-unsaturated carbonyl compound and a dienophile bearing a chiral auxiliary can proceed with high diastereoselectivity. N-vinyl-2-oxazolidinone is one such dienophile where the oxazolidinone unit serves as the chiral auxiliary. rsc.org The reaction of this dienophile with various heterodienes yields diastereomeric mixtures of dihydropyran products, from which the desired stereoisomer can be isolated. The stereochemical bias is induced by the chiral environment created by the auxiliary, which favors the formation of one diastereomer over the other. wikipedia.orgrsc.org Common auxiliaries that have been successfully used in asymmetric synthesis include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org

Table 2: Chiral Auxiliary in Hetero-Diels-Alder Reaction Representative reaction showing the use of a chiral auxiliary to control stereochemistry.

Heterodiene Chiral Dienophile Reaction Type Major Product Diastereomer Reference

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. If one enantiomer reacts significantly faster than the other, the reaction can be stopped at partial conversion (ideally around 50%) to recover the unreacted, slow-reacting enantiomer in high enantiomeric excess, along with the product formed from the fast-reacting enantiomer. princeton.edu

Enzyme-catalyzed reactions are particularly well-suited for kinetic resolution due to their high stereoselectivity. Lipases are commonly used for the resolution of racemic alcohols and their corresponding esters. For instance, the lipase-catalyzed kinetic resolution of racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol has been achieved with high enantiomeric excess. researchgate.net In this process, the transesterification of the racemic alcohol with vinyl acetate (B1210297) in the presence of a lipase (B570770) selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. Conversely, the hydrolysis of the corresponding racemic acetate can provide the alcohol of the opposite configuration. researchgate.net

A similar strategy has been applied to the resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov The enzymatic hydrolysis using porcine pancreatic lipase (PPL) can selectively hydrolyze one enantiomer of the acetate, yielding the corresponding alcohol in high enantiomeric excess, along with the unreacted acetate of the opposite configuration. nih.gov These methods provide a practical route to enantiomerically pure substituted dihydropyrans, which can be precursors to this compound.

Table 3: Enzyme-Catalyzed Kinetic Resolution of Dihydropyran Derivatives Examples of lipase-catalyzed resolutions to obtain enantiomerically enriched dihydropyran precursors.

Substrate Enzyme Reaction Type Product 1 (ee%) Product 2 (ee%) Reference
rac-cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol Lipase Transesterification (3S,6R)-Alcohol (99%) (3R,6S)-Acetate researchgate.net

Reaction Mechanisms and Reactivity Profile of 3,4 Dihydro 2h Pyran 6 Ol

Electrophilic Addition Reactions at the C=C Double Bond

The enol ether functionality, characterized by the C=C double bond adjacent to the ring oxygen, renders the π system electron-rich and highly susceptible to attack by electrophiles. This enhanced nucleophilicity dictates the course of addition reactions.

The reaction of 3,4-dihydro-2H-pyran-6-ol with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The interaction is initiated by the attack of the electron-rich double bond on the halogen molecule. sigmaaldrich.com This leads to the formation of a cyclic halonium ion intermediate, where the halogen atom bridges the C4 and C5 carbons. This intermediate is then subjected to nucleophilic attack by the halide ion.

The mechanism ensures a specific stereochemical outcome. The nucleophilic halide attacks from the face opposite to the cyclic halonium ion, resulting in an anti-addition of the two halogen atoms across the double bond. sigmaaldrich.com

Reaction Scheme: Halogenation

Interactive Data Table: Halogenation Reaction Parameters

ReactantReagentProduct StereochemistryKey Intermediate
This compoundBr₂ in CCl₄anti-additionCyclic bromonium ion
This compoundCl₂ in CH₂Cl₂anti-additionCyclic chloronium ion

The addition of hydrogen halides (HX, such as HBr or HCl) to this compound also proceeds through an electrophilic addition pathway. The reaction is initiated by the protonation of the C=C double bond by the acid. libretexts.org Due to the influence of the adjacent ring oxygen, the proton preferentially adds to the C4 position. This regioselectivity leads to the formation of a highly stabilized secondary carbocation at the C5 position, which is further stabilized by the resonance contribution from the oxygen atom, forming an oxocarbenium ion. sigmaaldrich.commasterorganicchemistry.com

In the subsequent step, the halide ion (X⁻) acts as a nucleophile and attacks the electrophilic C5 carbon, leading to the final addition product. libretexts.orgleah4sci.com

Reaction Scheme: Addition of Halogen Acids

Nucleophilic Reactions Involving the C6-Hydroxyl Group

The hydroxyl group at the C6 position is part of a hemiacetal (or lactol) structure. byjus.com This functionality is the site of various nucleophilic reactions, allowing for derivatization and substitution.

Etherification: The C6-hydroxyl group can be converted into an ether under appropriate conditions. In the presence of an alcohol and an acid catalyst, the hydroxyl group can be protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized oxocarbenium ion at C6. Subsequent attack by an alcohol molecule yields an acetal (B89532) (a glycosidic bond in carbohydrate chemistry). masterorganicchemistry.comlibretexts.org

Esterification: The hydroxyl group can also undergo esterification when treated with carboxylic acids, acid anhydrides, or acyl chlorides. chemguide.co.uk Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The reaction involves protonation of the carboxylic acid, nucleophilic attack by the C6-hydroxyl group, and subsequent elimination of water to form the ester.

Reaction Schemes: Derivatization

The C6 position, being an anomeric carbon, is activated towards nucleophilic substitution. youtube.com The reaction is typically acid-catalyzed. Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by a wide range of nucleophiles. nih.gov This process is fundamental in the formation of glycosides from carbohydrate lactols.

Interactive Data Table: Nucleophilic Substitution at C6

Reaction TypeNucleophile (Nu-H)ProductKey Intermediate
Glycoside FormationAlcohols (R-OH)6-alkoxy-3,4-dihydro-2H-pyranOxocarbenium ion
Thioacetal FormationThiols (R-SH)6-alkylthio-3,4-dihydro-2H-pyranOxocarbenium ion
N-Glycoside FormationAmines (R-NH₂)6-amino-3,4-dihydro-2H-pyranOxocarbenium ion
C-Glycoside FormationSilyl enol ethers, organometallics6-alkyl/aryl-3,4-dihydro-2H-pyranOxocarbenium ion

Rearrangement Reactions of the Dihydropyran Skeleton

The dihydropyran skeleton, particularly when functionalized with a hydroxyl group, can undergo various rearrangement reactions, often under acidic conditions. These rearrangements can involve ring contraction, ring expansion, or migration of substituents.

Acid catalysis can facilitate the formation of cationic intermediates that are prone to skeletal reorganization. For instance, protonation of the hydroxyl group and loss of water can generate an oxocarbenium ion. If the molecular structure allows, this can be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocationic intermediate before final product formation. In some cases, acid-catalyzed rearrangement of related pyran derivatives can lead to the formation of furan (B31954) or cyclopentenone structures. researchgate.net The specific pathway and product of a rearrangement are highly dependent on the substrate's complete structure and the reaction conditions employed.

Pericyclic Reactions and Their Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For dihydropyran systems, the most relevant of these are cycloaddition reactions, electrocyclic reactions, and sigmatropic rearrangements. These reactions are typically stereospecific and are governed by the Woodward-Hoffmann rules. wikipedia.orgwikipedia.org

Cycloaddition Reactions (Hetero-Diels-Alder):

The formation of the 3,4-dihydro-2H-pyran ring is frequently achieved through a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a dienophile containing a heteroatom. In the context of dihydropyran synthesis, this often involves an α,β-unsaturated carbonyl compound (the heterodiene) reacting with an electron-rich alkene, such as an enol ether (the heterodienophile). acs.orgorganic-chemistry.org This is known as an inverse-electron-demand Diels-Alder reaction, where the typical electronic roles of the diene and dienophile are reversed. wikipedia.org

The mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.org The stereochemical outcome is highly predictable, with the reaction often proceeding with high diastereo- and enantioselectivity, especially when chiral catalysts are employed. acs.org For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to be effective catalysts for these transformations, yielding dihydropyrans with excellent stereocontrol. acs.orgorganic-chemistry.org

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. wikipedia.org Conversely, the reverse reaction involves the cleavage of a σ-bond to form a conjugated system. wikipedia.org The stereochemistry of the product is determined by the mode of ring closure or opening, which can be either conrotatory or disrotatory, depending on the number of π-electrons and whether the reaction is induced by heat or light. wikipedia.orguchicago.edu

While 3,4-dihydro-2H-pyran itself is the product of a cyclization, analogous systems demonstrate the principles of electrocyclic reactions. For instance, the thermal ring-opening of a related compound, benzocyclobutene, proceeds via a conrotatory mechanism to form an unstable ortho-quinodimethane, which can be trapped by a dienophile. wikipedia.org The principles governing these reactions, based on frontier molecular orbital (FMO) theory, dictate that the symmetry of the highest occupied molecular orbital (HOMO) of the π-system must match the symmetry of the forming σ-bond orbitals. wikipedia.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a conjugated π-system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which each end of the σ-bond has migrated. wikipedia.org

A prominent example relevant to dihydropyran systems is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. koreascience.kruh.edu In a classic Claisen rearrangement, an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. libretexts.org Dihydropyran derivatives can be involved in analogous transformations. These rearrangements proceed through a highly ordered, chair-like six-membered transition state, which accounts for their high stereoselectivity. koreascience.kr The reaction is generally irreversible due to the formation of a stable carbonyl group. uh.edu

Pericyclic Reaction TypeDescriptionKey Features
Hetero-Diels-Alder [4+2] cycloaddition between a heterodiene and a dienophile to form a heterocyclic ring. wikipedia.orgConcerted mechanism; high stereoselectivity; often catalyzed by Lewis acids. wikipedia.orgacs.org
Electrocyclic Reaction Intramolecular reaction forming a σ-bond from a conjugated π-system or vice versa. wikipedia.orgStereochemistry governed by Woodward-Hoffmann rules (conrotatory/disrotatory). wikipedia.orguchicago.edu
Sigmatropic Rearrangement Intramolecular migration of a σ-bond across a π-system. wikipedia.orgProceeds via a cyclic transition state; highly stereoselective (e.g., Claisen rearrangement). koreascience.kruh.edu

Mechanistic Insights from Computational Studies on Analogous Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of pericyclic reactions involving pyran and related heterocyclic systems. rsc.orgmdpi.commdpi.com These studies provide detailed information about transition state geometries, activation energies, and reaction pathways that are often difficult to obtain through experimental methods alone. mdpi.comnih.gov

Transition State Analysis:

DFT calculations allow for the precise characterization of transition state structures. For instance, in the hetero-Diels-Alder reactions that form dihydropyrans, computational models can predict whether the reaction proceeds through a synchronous or asynchronous transition state. rsc.org Studies on related systems have shown that the degree of asynchronicity depends on the electronic nature of the substituents on both the diene and dienophile. mdpi.com For the thermal decomposition of 3,6-dihydro-2H-pyran, a concerted mechanism with a 6-member cyclic transition state has been computationally examined, revealing high absolute synchronicity. mdpi.com

Activation Energies and Reactivity:

Computational studies provide quantitative data on activation barriers, which helps to explain reactivity trends and regioselectivity. DFT calculations have been used to investigate the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-pyran-2-one derivatives with strained alkynes. rsc.org These studies show that reactivity is correlated with the distortion energy required for the reactants to achieve the transition state geometry. rsc.org In studies of the thermal decomposition of dihydropyran derivatives, DFT calculations of activation energies showed good agreement with experimental values. mdpi.com These studies also revealed that methyl substituents at various positions can decrease the activation free energy of the molecules. mdpi.com

Influence of Substituents and Catalysts:

The effects of substituents on reaction rates and selectivity can be systematically investigated using computational models. DFT studies on the synthesis of 4H-pyran derivatives have shown that the electron-donating or electron-withdrawing nature of substituents, as well as their position, significantly influences the reaction rate. mdpi.com Furthermore, computational methods are used to understand the role of catalysts. For example, DFT can model the interaction between a Lewis acid catalyst and the reactants in a Diels-Alder reaction, explaining how the catalyst lowers the activation energy and controls the stereochemical outcome. rsc.org Mechanistic studies on the synthesis of dihydropyridine (B1217469) derivatives, which are structurally analogous to dihydropyrans, have used DFT to calculate the reaction energy barriers of intermediates and identify the determinants of chemoselectivity. rsc.org

Computational FindingImplication for Reaction MechanismReference
Transition State Geometry Determines if the reaction is synchronous or asynchronous; explains stereochemical outcomes. rsc.orgnih.gov
Activation Energy (Ea) Quantifies the energy barrier to reaction; explains reaction rates and the influence of substituents. mdpi.commdpi.com
Distortion/Interaction Energy Decomposes the activation barrier into the energy needed to distort reactants and their interaction energy in the transition state. rsc.org
Catalyst-Substrate Interaction Elucidates how catalysts lower activation energy and control stereoselectivity. rsc.org

By examining analogous systems, these computational insights provide a robust theoretical framework for understanding and predicting the pericyclic reactivity of this compound.

Derivatives and Structural Analogues of 3,4 Dihydro 2h Pyran 6 Ol

Substituted 3,4-Dihydro-2H-Pyran-6-ols

The introduction of substituents onto the dihydropyran ring can significantly influence the molecule's chemical and physical properties. These substitutions can range from simple alkyl and aryl groups to halogens, each imparting unique characteristics to the parent structure.

The placement of alkyl and aryl groups on the 3,4-dihydro-2H-pyran-6-ol ring can be achieved through various synthetic methodologies, leading to a diverse range of derivatives. One common approach involves the hetero-Diels-Alder reaction. For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 4-aryl-3,4-dihydro-2H-pyrans. rsc.org This method provides a direct route to aryl-substituted dihydropyrans.

Another strategy for introducing both alkyl and aryl substituents is through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. This leads to the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, where the substituents at the 2-, 5-, and 6-positions of the pyran ring can be varied using different alkyl and aryl aldehydes. beilstein-journals.orgnih.gov

The following table summarizes some examples of alkyl and aryl substituted dihydropyran derivatives and the synthetic methods used for their preparation.

Substituent PositionSubstituent TypeSynthetic MethodReference
4ArylHetero-Diels-Alder reaction rsc.org
2, 5, 6Alkyl, ArylReaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes beilstein-journals.orgnih.gov
6ArylOxa-Diels-Alder reaction of aromatic aldehydes with 1,3-butadienes ipb.pt

The introduction of halogen atoms to the dihydropyranol ring can significantly alter its reactivity and potential biological activity. A notable example is the synthesis of 6-fluoro-3,4-dihydro-2H-pyrans, which can be prepared through the derivatization of cross-coupling products obtained from a titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org

Furthermore, a halo-divergent strategy has been employed to synthesize a range of halogenated pyran analogues of D-talose. This approach, starting from 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-mannopyranose, allows for the introduction of different halogens (fluorine, chlorine, bromine, and iodine) at the C4 position, resulting in trihalogenated pyran structures. beilstein-journals.org These studies provide insight into the conformational preferences of these halogenated systems. beilstein-journals.org

Below is a table detailing examples of halogenated dihydropyranol derivatives.

HalogenPosition of HalogenationSynthetic ApproachReference
Fluorine6Derivatization of cross-coupling products organic-chemistry.org
Fluorine, Chlorine, Bromine, Iodine2, 3, 4Halo-divergent strategy from a fluorinated precursor beilstein-journals.org

Fused Ring Systems Containing the Dihydropyranol Moiety

Fusing the dihydropyranol ring with other carbocyclic or heterocyclic systems gives rise to a diverse class of compounds with complex architectures and often, interesting pharmacological properties.

Benzopyranols and their isomeric chromenols are important fused ring systems. The synthesis of derivatives of pyrano[3,2-c] organic-chemistry.orgbenzopyran can be achieved from chroman-4-one and 3-acetylchroman-4-one, as exemplified by the synthesis of di-O-methylcitromycin. rsc.org Additionally, dihydropyrano[2,3-c]chromene derivatives can be synthesized, for instance, through reactions catalyzed by nano ZnO. researchgate.net

The fusion of a pyran ring with a quinoline (B57606) nucleus results in pyranoquinolines, a class of compounds with a broad spectrum of biological activities. One synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones. nih.gov

Another approach is the one-pot, three-component condensation reaction of an arylaldehyde, malononitrile, and 8-hydroxyquinoline (B1678124) to synthesize 2-amino-4H-pyran-3-carbonitriles, which can then be further reacted to form pyranopyrimidinones. researchgate.net Furthermore, photochemical methods have been developed for the synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines from pyrimidines containing an allomaltol unit. d-nb.info The reaction proceeds through a 6π-electrocyclization followed by a rsc.orgorganic-chemistry.org-H sigmatropic shift. d-nb.info

The following table presents some examples of fused heterocyclic systems containing the dihydropyranol moiety.

Fused Ring SystemSynthetic PrecursorsKey Reaction TypeReference
Pyrano[3,2-c]quinolones4-Hydroxy-1-methylquinolin-2(1H)-one, propargylic alcoholsAcid-catalyzed tandem reaction nih.gov
PyranopyrimidinonesArylaldehyde, malononitrile, 8-hydroxyquinolineOne-pot three-component condensation researchgate.net
Dihydrobenzo[h]pyrano[2,3-f]quinazolinesPyrimidines with an allomaltol unitPhotochemical 6π-electrocyclization d-nb.info
Pyrano[3,2-c] organic-chemistry.orgbenzopyranChroman-4-one, 3-acetylchroman-4-oneCyclization/condensation rsc.org
Dihydropyrano[2,3-c]chromeneNot specifiedCatalysis with nano ZnO researchgate.net

Related Oxygen-Containing Heterocycles with C6 Functionalization (e.g., Pyranones, Tetrahydropyranols)

Modifications to the dihydropyran ring itself, such as the introduction of a carbonyl group to form pyranones or the saturation of the double bond to yield tetrahydropyranols, lead to other important classes of oxygen-containing heterocycles.

3,4-Dihydropyran-2-ones, also known as enol δ-lactones, are a significant class of compounds. mdpi.com They can be synthesized through various methods, including organocatalysis with N-heterocyclic carbenes (NHCs). mdpi.com These compounds serve as versatile intermediates for the synthesis of other functionalized molecules like γ-lactones and 2-pyrones. mdpi.com

The synthesis of 2H-pyran-3(6H)-one derivatives has also been reported, and these compounds, particularly with substituents at the C-2 and C-6 positions, have shown antimicrobial activity. nih.gov

Tetrahydropyranols represent the saturated counterparts of dihydropyranols. A common method for their synthesis is the Prins cyclization, which involves the condensation of a homoallylic alcohol with a carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. researchgate.net This reaction can provide access to a wide variety of functionalized tetrahydropyran-4-ol derivatives. researchgate.net

The table below provides an overview of these related oxygen-containing heterocycles.

Heterocycle ClassCommon Synthetic MethodKey FeaturesReference
3,4-Dihydropyran-2-onesOrganocatalysis with N-heterocyclic carbenesEnol δ-lactones, versatile synthetic intermediates mdpi.com
2H-Pyran-3(6H)-onesNot specifiedAntimicrobial activity observed in some derivatives nih.gov
TetrahydropyranolsPrins cyclizationSaturated pyran ring with a hydroxyl group researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the solution-state structure of 3,4-dihydro-2H-pyran-6-ol.

¹H NMR Spectral Analysis for Proton Environment and Coupling

A ¹H NMR spectrum would be crucial for identifying the different proton environments in the molecule. Hypothetically, one would expect to see distinct signals for the hydroxyl proton, the vinylic proton at C-5, and the methylene (B1212753) protons at C-2, C-3, and C-4. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal connectivity between adjacent protons.

¹³C NMR Spectral Analysis for Carbon Skeleton

A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the structure. Key signals would include those for the enolic carbons (C-5 and C-6, with C-6 being significantly downfield due to the attached oxygen) and the aliphatic carbons of the pyran ring (C-2, C-3, and C-4).

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional NMR techniques would be essential to confirm the structure unambiguously.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy could provide evidence for the key functional groups. The IR and Raman spectra would be expected to show a characteristic O-H stretching vibration for the hydroxyl group and a C=C stretching vibration for the enol double bond. The C-O stretching frequency would also be a key diagnostic peak.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry would be used to determine the molecular weight and elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural clues, likely showing the loss of small neutral molecules such as water or carbon monoxide, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a stable, crystalline solid, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and information about the conformation of the dihydropyran ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. However, the inherent instability of many enols makes obtaining a suitable crystal for analysis a significant challenge.

Circular Dichroism (CD) Spectroscopy for Chiral Dihydropyranols

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules. egyankosh.ac.inyoutube.com The method measures the differential absorption of left- and right-circularly polarized light by a chiral compound, which is directly related to its three-dimensional structure. youtube.com For chiral dihydropyranols, where a stereogenic center is in proximity to the endocyclic enol ether chromophore (C=C-O), CD spectroscopy provides critical information for assigning the absolute configuration.

The interaction of the chiral center with the chromophore gives rise to characteristic signals in the CD spectrum known as Cotton effects. egyankosh.ac.inamrita.edu A Cotton effect is the distinctive change in optical rotation and/or circular dichroism in the vicinity of an absorption band. wikipedia.org The sign of the Cotton effect (positive or negative) is highly sensitive to the spatial arrangement of atoms around the chromophore and can be correlated to the absolute configuration of the molecule. amrita.edu

In the context of the dihydropyran ring system, the stereochemistry is often related to the helicity, or twist, of the ring. For analogous structures like chiral 2-substituted chromanes, which also contain a dihydropyran ring, helicity rules have been proposed to interpret Electronic Circular Dichroism (ECD) spectra. nih.gov These rules establish a correlation between the P-helicity (P for plus, or a clockwise twist) or M-helicity (M for minus, or a counter-clockwise twist) of the dihydropyran ring and the sign of the observed Cotton effect. nih.gov The sign of the specific optical rotation is consequently correlated with the P-/M-helicity of the dihydropyran ring rather than directly with the R/S configuration of a specific atom. nih.gov

Modern approaches to determining absolute configuration have been significantly enhanced by coupling experimental ECD data with quantum chemical calculations. nih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a reliable tool for predicting the ECD spectra of possible stereoisomers of a molecule. nih.govnih.gov The process involves several key steps:

Conformational Analysis: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics and/or semiempirical methods. nih.gov

Geometry Optimization: The geometries of the identified conformers are further optimized using a higher level of theory, such as Density Functional Theory (DFT). nih.gov

ECD Calculation: The ECD spectrum for each significant conformer is calculated using TDDFT. nih.gov

Spectral Averaging: A final theoretical spectrum is generated by averaging the spectra of the individual conformers, weighted according to their Boltzmann population distribution. researchgate.net

While specific experimental CD data for this compound is not extensively documented in publicly available literature, the principles derived from closely related chiral dihydropyran derivatives provide a clear framework for its analysis. The table below illustrates the type of data obtained from an ECD analysis for a generic chiral 2-substituted dihydropyran, correlating the absolute configuration with the dihydropyran ring helicity and the resulting sign of the key Cotton effect.

Compound/StereoisomerDihydropyran Ring HelicityKey Electronic TransitionCotton Effect (λ [nm])Sign of Molar Ellipticity ([θ])
(R)-Isomer (Example)P-helicityπ → π~230Positive (+)
(S)-Isomer (Example)M-helicityπ → π~230Negative (-)
(R)-Isomer (Example)P-helicityn → π~280Weak Positive (+)
(S)-Isomer (Example)M-helicityn → π~280Weak Negative (-)

Note: The data in the table is representative for a generic chiral dihydropyran system based on principles discussed for analogous structures and is for illustrative purposes only. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry and Electronic Structure

There is a lack of specific studies that have published the results of quantum chemical calculations to define the molecular geometry and electronic structure of 3,4-dihydro-2H-pyran-6-ol. Such calculations would typically provide optimized bond lengths, bond angles, and dihedral angles, as well as insights into the electronic properties like orbital energies and charge distribution. While DFT and ab initio methods are standard for these purposes, the specific outputs for this compound are not found in the surveyed literature.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, which would identify the most stable three-dimensional shapes (conformers) of this compound and the energy differences between them, has not been specifically reported. The flexibility of the dihydropyran ring, often adopting half-chair or sofa conformations, makes such analysis crucial for understanding its behavior. Studies on related molecules, such as medicarpin (B1676140) which contains a 3,4-dihydro-2H-pyran ring, have shown that the ring can adopt distinct envelope conformations, and even subtle shifts in dihedral angles can represent a full conformational inversion. However, a specific energy landscape for this compound is not available.

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a computational technique used to elucidate the mechanisms of chemical reactions by calculating the structure and energy of the transition state. No specific studies detailing the transition states for reactions involving this compound could be located. This type of analysis would be essential for understanding its reactivity, for instance, in reactions like electrophilic addition or cycloaddition.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are valuable for exploring the conformational space of a molecule. While MD simulations have been used to study the interaction of other pyran derivatives with solvents like water, specific MD studies for the conformational sampling of this compound are not present in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters which can then be compared with experimental data to confirm molecular structures. This includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra. Despite the utility of these predictive methods, published computational data for the NMR, IR, or Raman spectra of this compound could not be found. While general DFT methods are known to systematically overestimate vibrational wavenumbers, they provide valuable predictions that aid in spectral assignment.

Applications in Chemical Synthesis

3,4-Dihydro-2H-Pyran-6-ol as a Versatile Synthetic Building Block

The 3,4-dihydro-2H-pyran framework is a key structural element found in numerous natural products, pharmaceuticals, and biologically active compounds. nih.gov This makes its derivatives, including this compound, valuable building blocks in synthetic organic chemistry. The reactivity of the enol ether within the dihydropyran ring, coupled with the nucleophilic character of the hydroxyl group, allows for a diverse range of chemical transformations. This dual functionality enables the construction of complex molecular architectures.

The dihydropyran moiety can serve as a precursor to various heterocyclic and carbocyclic systems. Its susceptibility to nucleophilic attack makes it a valuable component for creating diverse molecular frameworks. The presence of the hydroxyl group in this compound provides a handle for further functionalization, such as etherification or esterification, thereby expanding its synthetic potential.

Utility as a Protecting Group for Other Functional Moieties (by analogy to DHP)

3,4-Dihydro-2H-pyran (DHP) is widely recognized and extensively used in organic synthesis as a protecting group for alcohols. sigmaaldrich.com The reaction of an alcohol with DHP under acidic conditions forms a tetrahydropyranyl (THP) ether, which is stable to a variety of reaction conditions including strong bases, organometallic reagents, and nucleophiles. sigmaaldrich.com This protective group can be readily removed under mild acidic conditions to regenerate the alcohol.

By analogy to DHP, the vinyl ether functionality within this compound can be employed to protect other hydroxyl groups. The resulting acetal (B89532) would exhibit similar stability and deprotection characteristics to the traditional THP ethers. The hydroxyl group on the pyran ring itself could either be pre-functionalized or participate in subsequent reactions, offering a multifunctional reagent for complex synthetic strategies.

Table 1: Comparison of Protecting Group Characteristics

Feature 3,4-Dihydro-2H-pyran (DHP) This compound (by analogy)
Functional Group Protected Alcohols Alcohols and potentially other nucleophiles
Formation Condition Acid catalysis Acid catalysis
Stability Stable to bases, organometallics, nucleophiles Expected to be stable to similar conditions
Deprotection Condition Mild acid Expected to be removable with mild acid
Additional Functionality None Hydroxyl group for further reactions

Precursor in the Synthesis of Complex Organic Molecules

The dihydropyran skeleton is a common feature in many complex organic molecules, including natural products and pharmaceuticals. This makes derivatives like this compound important intermediates in their synthesis.

Dihydropyran derivatives are valuable precursors in the synthesis of natural products. They have been utilized in the preparation of cyclic components of macrocyclic antibiotics and as starting materials for the synthesis of C-glycosides. nih.govbeilstein-journals.org The inherent chirality and functionality of many dihydropyran-based building blocks make them ideal for the stereoselective synthesis of complex natural product scaffolds. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent, the general utility of the dihydropyran ring system in this field is well-established.

The dihydropyran moiety is present in several approved pharmaceutical agents, highlighting its importance in medicinal chemistry. For instance, the antiviral drugs Zanamivir and Laninamivir, used for the treatment of influenza, both contain a 3,4-dihydro-2H-pyran fragment. nih.govbeilstein-journals.org

A notable example of a dihydropyran derivative in pharmaceutical synthesis is the use of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde in the development of potent and selective adenosine (B11128) A2A and A3 receptor agonists. nih.gov In this synthesis, the dihydropyran moiety was found to be crucial for high affinity at the target receptors. This demonstrates the role of functionalized dihydropyrans as key intermediates in the preparation of novel therapeutic agents. The synthesis of such intermediates often involves the use of biocatalysis to obtain the desired enantiopure compounds, which is a critical aspect in the production of many modern pharmaceuticals. researchgate.netillinois.edu

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery, combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for biological screening. taylorandfrancis.comyoutube.com The core structure, or scaffold, of these libraries is a key determinant of the chemical space that can be explored. While the use of dihydropyridine (B1217469) scaffolds in combinatorial chemistry has been reported, the application of dihydropyran scaffolds, including this compound, is also a promising area. nih.gov

The ability to introduce diversity at multiple points on the dihydropyran ring, combined with the additional functionality offered by the hydroxyl group in this compound, makes it a potentially attractive scaffold for the generation of diverse chemical libraries. The synthesis of such libraries can be facilitated by multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. ajchem-a.com The resulting library of dihydropyran-based compounds could then be screened for a wide range of biological activities, aiding in the discovery of new lead compounds for drug development.

Role in Advanced Materials Research

Polymerization Studies of Dihydropyran Derivatives

3,4-Dihydro-2H-pyran (DHP) is a versatile monomer that readily participates in polymerization reactions. It can be polymerized with itself or copolymerized with other unsaturated compounds, making it a valuable building block in polymer industries. basf.comfishersci.ca A significant area of study involves the complex-radical alternating copolymerization of DHP with maleic anhydride (B1165640) (MA). researchgate.net This type of polymerization is often conducted via a charge transfer complex (CTC) mechanism. researchgate.netgeoscienceworld.org

Research has also focused on the terpolymerization of DHP with maleic anhydride (MA) and vinyl acetate (B1210297) (VA). researchgate.netresearchgate.net These polymerization reactions are typically initiated by free-radical initiators like 2,2'-Azobisisobutyronitrile (AIBN). geoscienceworld.org The resulting copolymers and terpolymers, such as poly(DHP-alt-MA) and poly(DHP-co-MA-co-VA), are water-soluble and exhibit notable biological activities, including antimicrobial and antitumor properties. researchgate.nettandfonline.com

The synthesis conditions for these polymers are carefully controlled. For instance, the radical solution polymerization of DHP, MA, and VA can be carried out in a solvent like methyl ethyl ketone (MEK) under a nitrogen atmosphere. geoscienceworld.org

Table 1: Monomer Ratios in Dihydropyran Polymerization Studies

Polymer Type Monomer 1 Monomer 2 Monomer 3 Molar Ratio Initiator
Copolymer DHP MA - 1:1 AIBN
Terpolymer DHP MA VA 25:50:25 (by weight) AIBN

This table summarizes typical monomer ratios used in the synthesis of DHP-containing copolymers and terpolymers as described in research literature. geoscienceworld.org

Incorporation into Polymer Backbones for Functional Materials

The incorporation of the dihydropyran moiety into polymer backbones leads to the development of functional materials with significant potential, particularly in biomedical applications. The resulting anhydride-containing copolymers are often considered polyanions and are valued for their biological and physiological activity. researchgate.net

For example, copolymers like poly(3,4-dihydro-2H-pyran-alt-maleic anhydride) [poly(DHP-alt-MA)] and terpolymers such as poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate) [poly(DHP-co-MA-co-VA)] have been synthesized and investigated for their potential as antitumor agents. researchgate.netannalsmedres.org These functional copolymers possess a combination of rigid and flexible linkages and have the ability to form complexes, which is crucial for applications like drug delivery systems and as enzyme carriers. researchgate.nettandfonline.com

The synthesis of these functional polymers is achieved through methods like free-radical chain polymerization. annalsmedres.org The characterization of these polymers involves various analytical techniques to confirm their structure and properties. For instance, Fourier transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups. In the terpolymer of DHP, MA, and VA, peaks around 1853 cm⁻¹ and 1774 cm⁻¹ are indicative of the stretching vibration of the C=O groups from the maleic anhydride unit. researchgate.net

Application in Nanomaterials Synthesis

Polymers derived from 3,4-dihydro-2H-pyran are instrumental in the synthesis of advanced nanomaterials, specifically polymer/clay nanocomposites. researchgate.net These hybrid materials are created by incorporating nanoclays, such as organically modified bentonite, into the polymer matrix during polymerization. This process is known as in situ solution polymerization. tandfonline.com

The synthesis of these nanocomposites involves the interlamellar complex-radical copolymerization of monomer complexes (e.g., maleic anhydride and DHP) with surface-modified bentonite. researchgate.net The surface of the hydrophilic bentonite is typically modified with long-chain alkyl ammonium salts (e.g., with C14, C16, or C18 chains) to make it more compatible with the polymer matrix, transforming its character from hydrophilic to hydrophobic. researchgate.netgeoscienceworld.org

The resulting polymer/clay nanocomposites exhibit modified structural, mechanical, and thermal properties compared to the pure copolymers. researchgate.netgeoscienceworld.org Techniques such as X-ray diffraction (XRD) are used to monitor the formation and the changes in the basal spacing of the clay layers within the nanocomposite, confirming the intercalation or exfoliation of the clay. researchgate.net These nanocomposites, which combine the properties of the antitumor-active polymer with the structural benefits of nanoclays, are explored for potential biomedical applications, such as mechanically strong, lightweight bone implants. tandfonline.com

Table 2: Characterization Data for DHP-MA Copolymer and Nanocomposites

Material Technique Observation Reference
poly(DHP-co-MA-co-VA) FTIR Peaks at 1853 cm⁻¹ and 1774 cm⁻¹ (-C=O stretching) researchgate.net
poly(DHP-alt-MA)/Organo-Bentonite XRD Changes in basal spacing indicate nanocomposite formation researchgate.net
poly(DHP-alt-MA)/Organo-Bentonite TEM Visualization of clay dispersion within the polymer matrix tandfonline.com

This table presents key characterization findings for DHP-containing polymers and their corresponding nanocomposites.

Considerations for Bio Relevant Research Applications Scaffold Focus

Structure-Activity Relationship (SAR) Studies of Pyran-Based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. nih.gov By systematically modifying a chemical structure, researchers can identify the key pharmacophoric elements responsible for desired therapeutic effects and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. faidherbe.org

The pyran scaffold is a privileged structure in drug discovery, frequently appearing in molecules with diverse pharmacological activities, including anticancer, antiviral, and neuroprotective properties. faidherbe.orgpherobase.comnist.gov Its prevalence highlights its ability to engage in favorable interactions with a wide range of biological targets. SAR studies on various pyran-based scaffolds, such as coumarins, flavonoids, and chromenes, have been instrumental in the development of potent agents for conditions like Alzheimer's disease. faidherbe.orggre.ac.uk These studies help elucidate how modifications to the pyran ring system—such as the addition of substituents, alteration of stereochemistry, or fusion to other ring systems—impact biological outcomes.

Compound NamePyran Scaffold TypeTherapeutic Application
ZanamivirDihydropyranAntiviral (Influenza) thegoodscentscompany.com
Alpha-LapachoneNaphtho[2,3-b]pyranAntibacterial faidherbe.org
Beta-LapachoneNaphtho[1,2-b]pyranAnticancer faidherbe.org
QuercetinFlavonoid (Chromene derivative)Antioxidant, various faidherbe.org

The 3,4-dihydro-2H-pyran-6-ol core, more accurately described as 2-hydroxytetrahydropyran (B1345630), possesses distinct structural features that govern its molecular interactions. The tetrahydropyran (B127337) (THP) ring typically adopts a low-energy chair conformation, similar to cyclohexane, which positions its substituents in either axial or equatorial orientations. This conformational preference is a critical determinant of how the molecule presents its functional groups for interaction with a biological target.

The defining feature of this scaffold is the hemiacetal group at the C-6 position (C-2 in 2-hydroxytetrahydropyran nomenclature). This functional group is a rich source of molecular interactions:

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while both the hydroxyl oxygen and the ring oxygen can serve as hydrogen bond acceptors. This dual capability allows for the formation of robust hydrogen bond networks with receptor sites, such as the amino acid residues in an enzyme's active site.

Hydrophobic Interactions: The aliphatic carbon backbone (-CH2- groups) of the pyran ring provides a nonpolar surface capable of engaging in van der Waals forces and hydrophobic interactions, which are crucial for binding within lipophilic pockets of proteins.

Stereoelectronic Effects: The C-6 carbon is an anomeric center, meaning it is bonded to two oxygen atoms. The orientation of the hydroxyl group (axial vs. equatorial) is influenced by stereoelectronic factors, most notably the anomeric effect. This effect often favors an axial orientation for an electronegative substituent at the anomeric position, which can stabilize the molecule and influence its recognition by a target. The specific stereochemistry at this center can therefore be a key determinant of biological activity.

Integration into Ligand Design for Target-Oriented Synthesis

The dihydropyran scaffold is a valuable building block in target-oriented synthesis, where ligands are rationally designed to bind to a specific biological target with high affinity and selectivity. Its rigid, yet conformationally defined, structure provides a reliable framework for the precise spatial arrangement of pharmacophoric elements.

A compelling example of this is the development of potent and selective agonists for the adenosine (B11128) A2A and A3 receptors, which are implicated in inflammatory processes. wikipedia.org In these efforts, a (R)-3,4-dihydro-2H-pyran moiety was strategically incorporated into the ligand structure. Specifically, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde was coupled to a modified adenosine scaffold to create novel agonists. wikipedia.org The dihydropyran ring was introduced to interact with a lipophilic region of the receptor, and its specific stereochemistry was found to be crucial for achieving high binding affinity. The resulting diastereomer possessing the (R)-dihydropyran moiety exhibited significantly higher affinity at both the A2A and A3 receptors compared to other isomers, underscoring the importance of the scaffold in optimizing ligand-receptor interactions. wikipedia.org

CompoundIncorporated ScaffoldA2A Receptor Affinity (Ki, nM)A3 Receptor Affinity (Ki, nM)
Agonist with (R)-DHP moiety(R)-3,4-dihydro-2H-pyranHighHigh
Related IsomersOther stereoisomersLowerLower

Illustrative data based on findings where the (R)-DHP moiety conferred the highest affinity. wikipedia.org

Exploration of Dihydropyranols in Biochemical Pathway Studies

The structural similarity of dihydropyranols to carbohydrates and other natural metabolites suggests their potential utility in the study of biochemical pathways. However, their application in this area remains largely exploratory.

Metabolic probes are molecules designed to trace, visualize, or quantify metabolites and enzymatic activities within biological systems. nih.gov Often, this involves attaching a reporter group, such as a fluorophore or an isotopic label, to a metabolite or an enzyme inhibitor. wikipedia.org

Currently, there is limited research on the use of simple dihydropyranols as metabolic probes. However, the this compound scaffold holds hypothetical potential for this application. Given that pyran rings are core structures in many carbohydrates and polyketide natural products, a dihydropyranol-based probe could be designed to investigate the enzymes involved in their metabolism. For instance, a fluorophore could be tethered to the pyran ring at a position that does not interfere with enzymatic recognition. Such a probe could potentially be used to visualize the localization of specific glycosidases or polyketide synthases in living cells or to quantify their activity in high-throughput screening assays. This remains a prospective area for future research.

The pyran ring is a common feature in a wide range of natural products, and nature has evolved diverse enzymatic strategies for its construction. Understanding these routes provides a basis for proposing a hypothetical biosynthesis for a simple molecule like this compound.

Known enzymatic pathways for pyran formation include:

Pyran Synthase (PS) Catalysis: In some polyketide biosynthetic pathways, dedicated pyran synthase domains catalyze an intramolecular oxa-Michael (conjugate addition) reaction to form a tetrahydropyran ring.

Epoxide Cyclization: Another common strategy involves the flavin-dependent epoxidation of a diene or triene precursor, followed by an enzyme-catalyzed ring-opening and cyclization cascade to form pyran and furan (B31954) rings.

Intramolecular Cyclization/Dehydration: Simple enzyme-catalyzed intramolecular cyclization of a linear hydroxy-aldehyde or hydroxy-ketone, followed by dehydration, can lead to dihydropyran structures.

Based on these precedents, a hypothetical biosynthetic route for this compound can be proposed. The most direct route would involve the enzyme-catalyzed intramolecular cyclization of its acyclic tautomer, 5-hydroxypentanal. This reaction, forming a stable six-membered hemiacetal, is analogous to the cyclization of monosaccharides. An enzyme with cyclase or dehydratase activity could catalyze this transformation, potentially starting from a precursor derived from fatty acid or polyketide metabolism.

Role in Pheromone Chemistry and Chemoecology (by analogy to related DHP derivatives)

Chemoecology is the study of the chemical interactions between living organisms. Semiochemicals, including pheromones, are central to this field, mediating communication for mating, aggregation, defense, and territory marking. While simple dihydropyranols are not widely documented as pheromones, related dihydropyran structures play significant roles in the chemical language of insects and other organisms.

A notable example is the compound 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone , a major component of the defensive secretions of the neotropical harvestmen Iporangaia pustulosa and Neosadocus maximus. This dihydropyran derivative is a new natural product, formally derived from the hetero-Diels-Alder reaction of two 1-hepten-3-one (B149102) subunits. Its presence in a defensive secretion clearly establishes a chemoecological role for the dihydropyran scaffold.

Furthermore, the well-known insect aggregation pheromone Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a bicyclic acetal (B89532) whose core structure is fundamentally related to the pyran ring system. faidherbe.org It is used by numerous species of bark beetles to coordinate mass attacks on host trees.

By analogy to these bioactive derivatives, the simple and volatile this compound scaffold possesses the foundational characteristics that could allow it or its simple derivatives (e.g., esters or ethers) to function as semiochemicals. Its volatility would permit airborne transmission, and the functional groups offer potential for specific recognition by chemoreceptors in other organisms, suggesting a potential, though as yet undiscovered, role in pheromone chemistry.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net For derivatives of 3,4-dihydro-2H-pyran-6-ol, a significant research thrust is the development of more sustainable synthetic pathways. There is a growing trend toward using heterogeneous catalysts and environmentally friendly solvents in the synthesis of pyrans. mdpi.com

Future research will likely focus on:

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of green synthesis. nih.gov Research into novel nanocatalysts, such as tantalum-metal organic frameworks (Ta-MOFs) and zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), has shown promise for producing dihydropyran derivatives with high efficiency and catalyst recyclability. nih.govfrontiersin.orgajchem-a.com

Green Solvents: A move away from traditional volatile and toxic organic solvents is critical. chemistryjournals.net Methodologies utilizing water, ionic liquids, or solvent-free conditions are being increasingly explored. mdpi.comnih.gov For instance, reactions catalyzed by cation-exchange resins have been successfully performed in water. sigmaaldrich.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key goal. Multicomponent reactions (MCRs) are particularly advantageous in this regard, offering a route to complex pyran derivatives in a single, efficient step. nih.gov

Exploration of Novel Reactivity and Catalytic Transformations

Expanding the chemical toolbox for modifying the dihydropyran core is essential for accessing new derivatives with unique properties. Future research will delve into novel reactivity patterns and the development of innovative catalytic systems.

Key areas of exploration include:

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for producing 3,4-dihydropyran-2-ones and related structures through various cycloaddition reactions. nih.govmdpi.com Future work will likely expand the scope of NHC-catalyzed transformations to generate a wider array of functionalized dihydropyrans.

Metal-Catalyzed Reactions: Transition metals continue to play a crucial role in catalysis. Iron(III)-catalyzed strategies have been developed for the synthesis of tetrahydronaphthalenes from 3,4-dihydro-2H-pyran intermediates, demonstrating how catalyst choice (Lewis acid vs. Brønsted acid) can lead to divergent reactivity and product diversity. nih.gov Palladium-catalyzed cyclizations of alkynols also offer a versatile route to oxygen-containing heterocycles. organic-chemistry.org

Domino and Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation streamlines synthesis. Methodologies such as tandem addition/silyl-Prins reactions and domino Knoevenagel/oxa-Diels–Alder reactions are being developed for the efficient construction of the dihydropyran ring system. mdpi.comacs.org

Application in Advanced Functional Materials

The unique structural and electronic properties of the dihydropyran ring make it an attractive building block for advanced materials. While traditionally explored for its presence in biologically active molecules, future research will increasingly target materials science applications. nih.govbeilstein-journals.org

Promising research directions are:

Polymer Chemistry: Dihydropyran can undergo polymerization, either with itself or with other unsaturated compounds, opening avenues for new polymer development. sigmaaldrich.comfishersci.cabasf.com Its role in protecting hydroxyl groups is well-established, but its direct incorporation into polymer backbones to impart specific functionalities is an area ripe for exploration.

Optoelectronic Materials: Precursors derived from dihydropyran intermediates, such as tetrahydronaphthalenes, are key components in the synthesis of functional materials, including those for optoelectronics and organic semiconductors. nih.gov Research will focus on tuning the dihydropyran structure to control the electronic properties of these materials.

Bioactive Materials: The inherent biological relevance of the pyran scaffold is being leveraged in materials science. For example, novel metal-organic frameworks (MOFs) incorporating pyran-like structures are being investigated not only for their catalytic properties but also for their antimicrobial activity. nih.govfrontiersin.org

Design of Next-Generation Synthetic Methodologies

To accelerate the discovery of new dihydropyran-based compounds, the development of more powerful and efficient synthetic methodologies is paramount. The focus is on increasing molecular complexity in fewer steps with high levels of control.

Future advancements will likely include:

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. Green, one-pot MCRs using reusable catalysts are a major focus for synthesizing diverse libraries of pyran derivatives. nih.gov

Diastereoselective Synthesis: Controlling the three-dimensional arrangement of atoms is crucial for biological activity and material properties. Efficient, diastereoselective methods are being developed to synthesize specific isomers of functionalized dihydropyrans, such as 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org

Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis offers advantages in safety, scalability, and reaction control. The application of flow chemistry to the synthesis of dihydropyran derivatives could enable more efficient and safer production on an industrial scale.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is transforming chemical research. For the this compound system, this integrated approach provides unprecedented insight into reactivity and mechanism.

Key aspects of this integration are:

Mechanistic Insights: A combination of experimental studies and computational methods, such as Density Functional Theory (DFT), has been instrumental in revealing detailed reaction mechanisms. organic-chemistry.org DFT calculations can elucidate transition state structures, the influence of substituents, and the synchronicity of bond-forming and bond-breaking events. mdpi.com

Predictive Modeling: Computational tools are used to predict the reactivity and stability of different dihydropyran derivatives. nih.gov For instance, DFT has been used to study the thermal decomposition of dihydropyrans, calculating kinetic and thermodynamic parameters that compare well with experimental data. mdpi.com

Rational Catalyst Design: By understanding the interactions between a catalyst and the dihydropyran substrate at a molecular level, researchers can rationally design more efficient and selective catalysts for desired transformations.

Table 1: Comparison of Catalytic Systems for Dihydropyran Synthesis

Catalyst Type Example Catalyst Reaction Type Advantages
Heterogeneous Ta-MOF Nanostructures Multicomponent Synthesis High efficiency, recyclability, mild conditions. nih.govfrontiersin.org
Lewis Acid Iron(III) chloride (FeCl₃) Friedel-Crafts Alkylation High yields, operational simplicity, access to tetrahydronaphthalenes. nih.gov
Organocatalyst N-Heterocyclic Carbenes (NHCs) [4+2] and [3+3] Cycloadditions Metal-free, versatile for various substrates. nih.govmdpi.com
Brønsted Acid p-Toluenesulfonic acid Hydroxyl Protection Mild conditions, widely used for protecting group chemistry. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dihydro-2H-pyran-6-ol under different reaction conditions?

  • Methodological Answer :

  • Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce ketone groups in precursors like 3,4-dihydro-6-methyl-2H-pyran-2-one. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .
  • Oxidation : Employ potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize dihydro-pyran intermediates. Purify products using column chromatography (silica gel, gradient elution) .
  • Substitution : Introduce nucleophiles (e.g., amines, thiols) at the oxygen-adjacent carbon under anhydrous conditions. Optimize stoichiometry using GC-MS for yield quantification .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Analyze degradation products via HPLC-PDA and compare retention times to known standards .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Pair with TGA to assess mass loss under nitrogen atmosphere .

Q. What analytical techniques are most effective for structural elucidation of this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : Combine ¹H/¹³C NMR (DEPT-135 for CH₂/CH₃ identification) with FT-IR to confirm hydroxyl and ether functional groups. For stereochemistry, use NOESY or X-ray crystallography .
  • Mass Spectrometry : Employ high-resolution MS (HRMS-ESI) for molecular formula validation. Compare fragmentation patterns to NIST library entries for analogs like dihydroxy maltol derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ for nucleophilic substitutions at the 2- and 6-positions of this compound?

  • Methodological Answer :

  • Regioselectivity Analysis : Perform kinetic studies using deuterated solvents (e.g., D₂O) to track proton transfer steps. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .
  • Stereochemical Outcomes : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) in substitution reactions. Analyze enantiomeric excess via chiral HPLC with a polysaccharide column .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments using 2D-COSY and HSQC. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., ¹³C-enriched compounds) .
  • Crystallographic Clarification : Grow single crystals (e.g., via slow evaporation in acetonitrile/water) and solve structures using X-ray diffraction. Compare bond lengths/angles to computational models .

Q. How can computational modeling predict the reactivity of this compound in heterogeneous catalytic systems?

  • Methodological Answer :

  • DFT Studies : Model adsorption energies on metal surfaces (e.g., Pd/C) using Vienna Ab Initio Simulation Package (VASP). Correlate with experimental TOF (turnover frequency) from hydrogenation reactions .
  • Machine Learning : Train neural networks on existing kinetic data (e.g., Arrhenius parameters) to predict optimal catalysts for oxidation/reduction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.